Ethyl 4-[(butan-2-yl)carbamothioyl]piperazine-1-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 4-[(butan-2-yl)carbamothioyl]piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with isocyanates or thiocyanates under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions in batch or continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethyl 4-[(butan-2-yl)carbamothioyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Ethyl 4-[(butan-2-yl)carbamothioyl]piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-[(butan-2-yl)carbamothioyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Ethyl 4-[(butan-2-yl)carbamothioyl]piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
- tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities
Properties
IUPAC Name |
ethyl 4-(butan-2-ylcarbamothioyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2S/c1-4-10(3)13-11(18)14-6-8-15(9-7-14)12(16)17-5-2/h10H,4-9H2,1-3H3,(H,13,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWUNCHZAZWRNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=S)N1CCN(CC1)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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